![molecular formula C19H17NO3 B6074296 2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6074296.png)
2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol
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Overview
Description
2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as quinoline yellow, and it belongs to the family of quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol is not fully understood. However, it is believed that this compound interacts with metal ions through the formation of coordination complexes. The fluorescence properties of this compound are highly dependent on the nature of the metal ion and the pH of the solution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol are not well studied. However, it has been reported that this compound has low toxicity and is not harmful to human health at low concentrations. It is also biodegradable and does not accumulate in the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol in lab experiments is its high sensitivity and selectivity for metal ions. This compound is also easy to synthesize and can be obtained in good yield. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol. One of the most promising directions is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Another direction is the study of the mechanism of action of this compound and its interactions with metal ions. Additionally, the potential applications of this compound in other scientific fields, such as catalysis and materials science, should be explored.
Synthesis Methods
The synthesis of 2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol involves the reaction between 3-ethoxy-2-hydroxybenzaldehyde and 8-hydroxyquinoline in the presence of an acid catalyst. The reaction takes place under reflux conditions, and the product is obtained in good yield. This method has been reported in several scientific journals, and it is considered to be a reliable and efficient way to synthesize this compound.
Scientific Research Applications
2-[2-(3-ethoxy-2-hydroxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of fluorescence sensing. This compound has been shown to be a highly sensitive and selective fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a pH indicator and a fluorescent probe for the detection of amino acids.
properties
IUPAC Name |
2-[(E)-2-(3-ethoxy-2-hydroxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-17-8-4-6-14(19(17)22)10-12-15-11-9-13-5-3-7-16(21)18(13)20-15/h3-12,21-22H,2H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYKSXGMFNQJPZ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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